molecular formula C26H20ClIN2O4S B295621 (2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B295621
M. Wt: 618.9 g/mol
InChI Key: SQWDOFCKAYRMDG-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as LMT-28, and it belongs to the class of thiazolo[3,2-a]benzimidazole derivatives.

Mechanism of Action

The mechanism of action of (2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been reported to interact with metal ions and form complexes that exhibit fluorescence.
Biochemical and Physiological Effects:
(2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation. Moreover, it has been reported to exhibit antibacterial activity against certain bacterial strains. This compound has also been reported to exhibit fluorescence in the presence of metal ions, which makes it useful for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using (2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its high yield, simple synthesis method, and potential applications in various fields of scientific research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on (2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One of the future directions is to study its potential applications in the field of optoelectronics. Another future direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Moreover, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of cancer, inflammation, and bacterial infections.
Conclusion:
In conclusion, (2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. Moreover, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. The synthesis method is relatively simple and efficient, and the yield of the final product is high. However, its relatively low solubility in water can make it difficult to work with in certain experiments. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of (2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been reported in the literature. The synthesis involves the reaction of 5-methoxy-2-iodobenzaldehyde with 2-mercapto-benzimidazole in the presence of a base. The resulting intermediate is then reacted with 4-(3-chloropropoxy)phenol to obtain the final product. The synthesis method is relatively simple and efficient, and the yield of the final product is high.

Scientific Research Applications

(2Z)-2-{4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been studied for its potential applications in scientific research. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Moreover, it has been reported to have potential applications in the field of optoelectronics.

properties

Molecular Formula

C26H20ClIN2O4S

Molecular Weight

618.9 g/mol

IUPAC Name

(2Z)-2-[[4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H20ClIN2O4S/c1-32-22-14-16(15-23-25(31)30-21-6-3-2-5-20(21)29-26(30)35-23)13-19(28)24(22)34-12-4-11-33-18-9-7-17(27)8-10-18/h2-3,5-10,13-15H,4,11-12H2,1H3/b23-15-

InChI Key

SQWDOFCKAYRMDG-HAHDFKILSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)I)OCCCOC5=CC=C(C=C5)Cl

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)I)OCCCOC5=CC=C(C=C5)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)I)OCCCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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